Product packaging for 6-Ethynyl-2-azaspiro[3.3]heptane(Cat. No.:)

6-Ethynyl-2-azaspiro[3.3]heptane

Cat. No.: B12936861
M. Wt: 121.18 g/mol
InChI Key: MSXFBTCQSLYCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Spirocyclic Systems in Organic Chemistry

Spiro compounds, characterized by their conjoined ring structure at a single atom, have been a subject of chemical interest for over a century. researchgate.net The formal nomenclature for these systems was first proposed by Adolf von Baeyer in 1900. researchgate.net Initially, research focused on the synthesis and understanding of their fundamental structures and inherent strain. However, the distinctive properties arising from their three-dimensional stereochemistry have led to a surge in interest. researchgate.net The evolution of synthetic methodologies has transformed these molecules from mere curiosities into vital components in diverse fields, including materials science and, most notably, drug discovery. researchgate.netgoogle.com Modern research leverages the unique architecture of spirocycles to create conformationally restricted analogues of more flexible ring systems, thereby providing powerful tools for probing biological systems and designing new therapeutics. researchgate.netuniv.kiev.ua

Fundamental Conformational Characteristics of the Spiro[3.3]heptane Framework

The spiro[3.3]heptane framework is defined by its rigid, non-planar structure. The two cyclobutane (B1203170) rings are not flat but are puckered to relieve ring strain. nih.gov X-ray crystallographic studies have provided detailed insights into their conformation. For instance, analysis of a substituted spiro[3.3]heptane derivative revealed dihedral angles of 12.9° and 21.2° for the two puckered cyclobutane rings. nih.gov This puckering fixes the relative orientation of substituents, making the scaffold a predictable and rigid building block.

Structural analyses have shown that disubstituted spiro[3.3]heptanes can serve as conformationally restricted surrogates for cyclohexane (B81311) derivatives. nih.gov Specifically, certain isomers of 1,6-disubstituted spiro[3.3]heptanes are considered mimics of cis-1,4-disubstituted cyclohexanes. While the core is rigid, some substituted spiro[3.3]heptanes can exhibit conformational flexibility depending on the nature and position of the substituents. chemrxiv.org

The 2-Azaspiro[3.3]heptane Motif as a Strategic Bioisosteric Replacement

A bioisostere is a chemical substituent or group that can be interchanged with another group to produce a molecule with similar biological properties. The 2-azaspiro[3.3]heptane motif, which incorporates a nitrogen atom into one of the cyclobutane rings, has become a highly successful bioisostere for common six-membered nitrogen heterocycles.

The piperidine (B6355638) ring is one of the most common heterocyclic motifs found in pharmaceuticals. chemrxiv.orgnih.gov In 2010, the 2-azaspiro[3.3]heptane core was introduced as a valuable bioisosteric replacement for piperidine. researchgate.netuniv.kiev.ua This substitution was shown to confer several advantages, including increased aqueous solubility and improved metabolic stability against oxidative enzymes, which can be a liability for piperidine-containing compounds. chemrxiv.orguniv.kiev.ua Since its introduction, the 2-azaspiro[3.3]heptane scaffold has been incorporated into hundreds of patents and thousands of new compounds, demonstrating its broad acceptance and utility in drug discovery. google.com More recently, the isomeric 1-azaspiro[3.3]heptane has been developed as a next-generation piperidine mimic. google.comchembk.com

Similarly, the piperazine (B1678402) ring, another crucial heterocycle in medicinal chemistry, can be bioisosterically replaced by 2,6-diazaspiro[3.3]heptane. This surrogate has been successfully employed to optimize drug candidates. A notable example involves an analogue of the anticancer drug Olaparib, where replacing the piperazine ring with 2,6-diazaspiro[3.3]heptane led to significantly improved target selectivity and reduced off-target effects. univ.kiev.ua However, it is important to note that due to significant changes in geometry—the distance between the two nitrogen atoms increases and a twist is induced—azaspiro[3.3]heptanes are not always suitable bioisosteres for piperazines, particularly when the piperazine acts as a non-terminal spacer group.

Overview of 6-Ethynyl-2-azaspiro[3.3]heptane within Advanced Chemical Research Paradigms

This compound represents a key functionalized building block designed for easy incorporation into more complex molecular structures. It combines the desirable three-dimensional properties of the 2-azaspiro[3.3]heptane scaffold with the versatile reactivity of a terminal alkyne.

The synthesis of this compound and its derivatives typically starts from a ketone precursor, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. nih.govresearchgate.net The ethynyl (B1212043) group can then be introduced through established methods like the Seyferth-Gilbert homologation or, more commonly, by reaction with the Bestmann-Ohira reagent. researchgate.netresearchgate.net For example, the N-Boc protected derivative, tert-butyl this compound-2-carboxylate, has been synthesized in good yield from the corresponding aldehyde using the Bestmann-Ohira reagent in the presence of potassium carbonate. univ.kiev.ua

The primary utility of the ethynyl group in this context is as a chemical handle for a variety of coupling reactions. It is particularly well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of the spirocyclic scaffold to other molecules bearing an azide (B81097) group, enabling the rapid assembly of complex architectures. Therefore, this compound serves as a crucial bridge, allowing medicinal chemists to readily integrate the conformationally rigid and medicinally relevant 2-azaspiro[3.3]heptane motif into potential new drug candidates and chemical probes.

Data Tables

Table 1: Synthesis of an Ethynyl-2-azaspiro[3.3]heptane Derivative

This table summarizes the synthesis of a protected form of this compound as reported in the literature.

Starting MaterialReagentProductYieldReference
tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylateBestmann-Ohira Reagent / K₂CO₃tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate78% univ.kiev.ua

Note: The referenced synthesis is for the 1-ethynyl isomer, demonstrating the synthetic accessibility of this functionality on the 2-azaspiro[3.3]heptane core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B12936861 6-Ethynyl-2-azaspiro[3.3]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

6-ethynyl-2-azaspiro[3.3]heptane

InChI

InChI=1S/C8H11N/c1-2-7-3-8(4-7)5-9-6-8/h1,7,9H,3-6H2

InChI Key

MSXFBTCQSLYCNW-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2(C1)CNC2

Origin of Product

United States

Synthetic Methodologies for 6 Ethynyl 2 Azaspiro 3.3 Heptane and Its Advanced Precursors

Strategies for the Construction of the 2-Azaspiro[3.3]heptane Scaffold

The synthesis of the 2-azaspiro[3.3]heptane core is a critical undertaking, for which several distinct strategies have been developed. These methods range from the assembly of pre-formed rings to the sequential construction of the bicyclic system through cycloadditions and strategic ring-closures.

Convergent Synthesis Approaches to Spiro[3.3]heptanes

Convergent synthesis offers an efficient route to complex molecules by preparing key fragments of the target structure separately before combining them in the final stages. For spiro[3.3]heptane systems, this can involve the development of a reliable methodology for constructing the core scaffold, which is then functionalized. For instance, a convergent strategy has been successfully applied to produce a vast library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane-derived building blocks on a multigram scale synarchive.com. This approach allows for the late-stage introduction of diverse functionalities, which is highly valuable in drug discovery programs.

Linear Synthesis Approaches to Spiro[3.3]heptanes

Linear synthesis involves the sequential construction of a molecule from a single starting material. Two efficient and scalable linear synthetic routes to the advanced precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been described researchgate.netnih.gov. This key intermediate serves as a versatile platform for further derivatization of both the azetidine (B1206935) and cyclobutane (B1203170) rings, providing access to novel compounds that are complementary to traditional piperidine (B6355638) ring systems researchgate.netnih.gov. The synthesis of this keto-functionalized scaffold is a pivotal step toward the final ethynylated target compound researchgate.netgoogle.com.

Thermal [2+2] Cycloaddition Reactions in Azaspiro[3.3]heptane Formation

Thermal [2+2] cycloaddition reactions are a powerful tool for the formation of four-membered rings. This strategy has been effectively employed in the synthesis of azaspiro[3.3]heptane analogues. A key example is the synthesis of 1-azaspiro[3.3]heptanes, which serve as bioisosteres of piperidine researchgate.net. The critical step in this synthesis is a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (chlorosulfonyl isocyanate) to produce a spirocyclic β-lactam intermediate. Subsequent reduction of this β-lactam ring with alane yields the desired 1-azaspiro[3.3]heptane scaffold researchgate.net. This methodology highlights the utility of cycloaddition reactions in efficiently constructing the strained spirocyclic core. While this specific example yields the 1-aza isomer, the principle is a recognized strategy for forming the cyclobutane or azetidine rings found in this class of compounds.

Strategic Ring-Closure Reactions for Azaspiro[3.3]heptane Synthesis

Strategic ring-closure reactions, typically involving intramolecular nucleophilic substitution, are fundamental to the synthesis of the 2-azaspiro[3.3]heptane scaffold. One established method involves the construction of the two four-membered rings through the subsequent ring closure of corresponding 1,3-bis-electrophiles with appropriate nucleophiles nih.gov. Another practical and scalable route involves forming the azetidine ring through a hydroxide-facilitated alkylation. In this approach, an aniline (B41778) derivative is reacted with a 1,3-dielectrophile such as 3,3-bis(bromomethyl)oxetane (B1265868) to construct the 2-oxa-6-azaspiro[3.3]heptane system, demonstrating an efficient N-alkylation and ring-closure cascade.

Introduction of the Ethynyl (B1212043) Moiety into Spiro[3.3]heptane Systems

With the 2-azaspiro[3.3]heptane scaffold in hand, particularly in its protected 6-oxo form, the next critical phase is the introduction of the ethynyl group at the C-6 position. This transformation converts the ketone into a terminal alkyne, a versatile functional group for further chemical modifications.

Specific Synthetic Protocols for Ethynylation

The conversion of a ketone to a terminal alkyne is a well-established transformation in organic synthesis, with several reliable methods available. The most common and effective protocols for this one-carbon homologation are the Seyferth-Gilbert homologation and the Corey-Fuchs reaction.

The Seyferth-Gilbert homologation , particularly using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), is a highly efficient one-pot method for converting aldehydes or ketones directly to alkynes under mild basic conditions wikipedia.orgnrochemistry.com. This reaction has been successfully applied to a related spiro[3.3]heptanone system, demonstrating its applicability. The reaction proceeds by converting the ketone into a vinyl diazo intermediate, which then eliminates nitrogen gas and rearranges to form the terminal alkyne wikipedia.orgorganic-chemistry.org.

A detailed protocol based on an analogous transformation is presented below nih.gov:

StepDescriptionReactants & Reagents
1 Homologation Substrate: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateReagent: Ohira-Bestmann ReagentBase: Potassium Carbonate (K₂CO₃)Solvent: Methanol (MeOH)

An alternative, two-step approach is the Corey-Fuchs reaction organic-chemistry.orgwikipedia.orgjk-sci.com. This method first involves the conversion of the ketone into a 1,1-dibromoalkene intermediate using a reagent generated from triphenylphosphine (B44618) and carbon tetrabromide wikipedia.orgalfa-chemistry.com. In the second step, the isolated dibromoalkene is treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi). This induces elimination of HBr followed by a lithium-halogen exchange and rearrangement to furnish the terminal alkyne wikipedia.org.

StepDescriptionReactants & Reagents
1 Olefinaton Substrate: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateReagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)
2 Elimination & Rearrangement Substrate: tert-butyl 6-(dibromomethylene)-2-azaspiro[3.3]heptane-2-carboxylateReagent: n-Butyllithium (n-BuLi)

Scalable Synthetic Routes for 6-Ethynyl-2-azaspiro[3.3]heptane (Multigram-Scale Preparation)

A direct multigram-scale synthesis of this compound is achieved through a multi-step sequence starting from readily available materials. The key to a scalable process is the efficient construction of an advanced precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Two effective and scalable routes to this intermediate have been developed, enabling the production of this versatile building block in significant quantities. researchgate.netnih.gov

One robust synthetic approach to the ketone precursor involves a [2+2] cycloaddition reaction. This method provides a reliable pathway to the spirocyclic core. An alternative scalable synthesis has also been reported, offering a different strategic approach to this key intermediate. researchgate.net A patent describes a method with a total yield of 41%, highlighting its potential for large-scale preparation. google.com

With the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in hand, the introduction of the ethynyl group at the C-6 position can be accomplished through several standard organic transformations. A common and effective method is the one-pot reaction with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This reagent allows for the direct conversion of the ketone to the corresponding alkyne under mild conditions.

Table 1: Proposed Scalable Synthesis of tert-Butyl this compound-2-carboxylate

StepStarting MaterialReagents and ConditionsProductKey Considerations
1Commercially available precursorsVarious (e.g., via [2+2] cycloaddition)tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateOptimization of reaction conditions for multigram scale. researchgate.netnih.gov
2tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateBestmann-Ohira reagent, K₂CO₃, MeOHtert-Butyl this compound-2-carboxylateAnhydrous conditions are crucial for the efficiency of the Bestmann-Ohira reaction.

The resulting N-Boc protected this compound can then be deprotected under acidic conditions to yield the final target compound, this compound, as a salt which can be neutralized to the free base.

Stereochemical Control and Enantioselective Synthesis of 2-Azaspiro[3.3]heptane Derivatives

The development of enantioselective methods for the synthesis of 2-azaspiro[3.3]heptane derivatives is an area of significant research interest, driven by the demand for enantiomerically pure compounds in drug discovery. While a specific enantioselective synthesis for this compound is not extensively detailed in the literature, methods developed for related 2-azaspiro[3.3]heptane derivatives provide a clear blueprint for achieving stereochemical control.

The primary strategy for inducing chirality is through the use of chiral auxiliaries or catalysts in the key ring-forming steps. For instance, the synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved with high diastereoselectivity through the addition of cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl imines (Ellman's auxiliary). This methodology allows for the preparation of enantiomerically and diastereomerically pure products.

Another powerful approach for stereochemical control is asymmetric catalysis. Rhodium-catalyzed asymmetric cyclopropanation reactions have been successfully employed to generate chiral azaspiro[n.2]alkanes with high enantioselectivity. This method involves the reaction of an exocyclic methylene-containing azacycle with a diazo compound in the presence of a chiral rhodium catalyst.

Table 2: Strategies for Stereochemical Control in the Synthesis of 2-Azaspiro[3.3]heptane Derivatives

MethodDescriptionKey Features
Chiral Auxiliary-Mediated SynthesisUtilizes a removable chiral group (e.g., Ellman's auxiliary) to direct the stereochemical outcome of a reaction.High diastereoselectivity, well-established procedures.
Asymmetric CatalysisEmploys a chiral catalyst (e.g., rhodium complexes) to favor the formation of one enantiomer over the other.High enantioselectivity, potential for high turnover numbers.

These established methodologies for the enantioselective synthesis of the 2-azaspiro[3.3]heptane core can be adapted to produce chiral precursors to this compound. For example, an enantioselective synthesis of 6-oxo-2-azaspiro[3.3]heptane would allow for the subsequent introduction of the ethynyl group, preserving the stereochemical integrity of the molecule.

Conformational Analysis and Advanced Structural Investigations of 6 Ethynyl 2 Azaspiro 3.3 Heptane Derivatives

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural characterization of novel compounds. For 6-ethynyl-2-azaspiro[3.3]heptane derivatives, a combination of high-resolution NMR, mass spectrometry, and X-ray crystallography provides a comprehensive understanding of their structure from the solution to the solid state.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of flexible molecules in solution. nih.govcopernicus.org For derivatives of this compound, NMR studies, including ¹H and ¹³C NMR, provide crucial information about the molecule's average conformation and the rotational barriers between different conformational states. auremn.org.br

The analysis of chemical shifts and spin-spin coupling constants (J-couplings) can reveal the relative populations of different conformers. nih.gov In cases of rapid interconversion between conformers on the NMR timescale, the observed parameters are a weighted average of the individual conformers. semanticscholar.org Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into their spatial proximity and thus the molecule's three-dimensional structure. mdpi.com For instance, the analysis of a tert-butyl-1-ethynyl-2-azaspiro[3.3]-heptane-2-carboxylate revealed specific proton and carbon chemical shifts indicative of the spirocyclic core and the ethynyl (B1212043) substituent. univ.kiev.ua

Table 1: Representative ¹H NMR Data for a this compound Derivative

Proton Chemical Shift (ppm) Multiplicity J-coupling (Hz)
Ethynyl-H2.56s
CH (spiro-junction)4.41s
CH₂ (azetidine ring)3.48-3.77m
CH₂ (cyclobutane ring)1.69-2.00m
tert-butyl1.47d2.1

Data adapted from a study on tert-butyl-1-ethynyl-2-azaspiro[3.3]-heptane-2-carboxylate. univ.kiev.ua

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of novel this compound derivatives. nih.gov

Different ionization techniques, such as chemical ionization (CI) and electron impact (EI), can be employed to generate molecular ions and characteristic fragment ions. univ.kiev.ua The fragmentation pattern observed in the mass spectrum provides valuable structural information, helping to identify the different components of the molecule, including the azaspiro[3.3]heptane core and the ethynyl substituent. arkat-usa.org For example, the predicted mass-to-charge ratio (m/z) for the [M+H]⁺ adduct of 6-ethynyl-1-azaspiro[3.3]heptane is 122.09643. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for 6-Ethynyl-1-azaspiro[3.3]heptane Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺122.09643112.8
[M+Na]⁺144.07837119.7
[M-H]⁻120.08187115.0
[M+NH₄]⁺139.12297121.3
[M+K]⁺160.05231123.2

Data obtained from PubChemLite for 6-ethynyl-1-azaspiro[3.3]heptane. uni.lu

For instance, the crystal structure of a related 2-oxa-6-azaspiro[3.3]heptane derivative provided insights into the bond angles and torsional strain inherent in the bicyclic system. Similarly, the structure and absolute stereochemistry of 1-substituted 2-azaspiro[3.3]heptanes have been assigned based on single-crystal X-ray diffraction analysis. beilstein-journals.org These studies confirm the constrained geometry of the spiro[3.3]heptane core, a key feature influencing its biological activity. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used to complement experimental data, providing deeper insights into the structural and energetic properties of molecules.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. acs.org DFT calculations can be employed to determine the geometries and relative energies of different conformers of this compound derivatives. mdpi.com By mapping the potential energy surface, the most stable conformations can be identified. conicet.gov.ar

These calculations also provide information about the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. For example, DFT calculations have been used to analyze the frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's electronic properties and reactivity. mdpi.com

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of this compound derivatives in solution.

MD simulations can identify the most populated conformational states and the transitions between them, providing a more complete picture of the molecule's flexibility than static models. mdpi.com These simulations are particularly valuable for understanding how the spirocyclic core restricts rotational freedom, a property that is key to its function as a bioisostere. The results from MD simulations can be correlated with experimental data from NMR to validate and refine the conformational models. nih.gov

Theoretical Studies on Bioisosteric Potential and Vector Orientation

Theoretical and computational studies have been instrumental in elucidating the potential of the 2-azaspiro[3.3]heptane scaffold, and by extension its derivatives like this compound, as a valuable building block in medicinal chemistry. These investigations focus on its role as a bioisostere, a chemical substituent that can replace another group in a biologically active compound without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties. The unique three-dimensional structure and predictable substituent orientation of the spiro[3.3]heptane core are central to its utility.

The primary bioisosteric role identified for the 2-azaspiro[3.3]heptane moiety is as a replacement for the piperidine (B6355638) ring. researchgate.netresearchgate.net Computational analyses and experimental data have shown that it can mimic the piperidine structure while offering distinct advantages. researchgate.net The rigid spirocyclic framework imparts a well-defined three-dimensional geometry, which contrasts with the conformational flexibility of piperidine. This rigidity can lead to more selective interactions with biological targets. Furthermore, the introduction of the spiro[3.3]heptane core has been demonstrated to increase the fraction of sp³-hybridized carbons in a molecule, a property often associated with improved clinical success rates.

The broader spiro[3.3]heptane framework has also been successfully validated as a saturated bioisostere for the benzene (B151609) ring. nih.govenamine.netresearchgate.net This "escape from flatland" strategy aims to replace flat aromatic rings with three-dimensional, sp³-rich scaffolds to improve properties like solubility and metabolic stability. Theoretical studies comparing spiro[3.3]heptane derivatives to their phenyl counterparts have quantified the impact of this replacement on key physicochemical parameters. For instance, replacing a phenyl ring with a spiro[3.3]heptane core has been shown to decrease lipophilicity, which can be advantageous for a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. researchgate.net

The table below summarizes the bioisosteric relationships for various spiro[3.3]heptane-based heterocycles, highlighting the common ring systems they replace and the resulting improvements in molecular properties.

Spiro[3.3]heptane HeterocycleCommon Bioisosteric Replacement ForKey Physicochemical Impact
2-Azaspiro[3.3]heptanePiperidineIncreased aqueous solubility, more rigid scaffold. researchgate.net
1-Azaspiro[3.3]heptanePiperidineProvides a novel, patent-free analog for piperidine-containing drugs. researchgate.netenamine.net
2,6-Diazaspiro[3.3]heptanePiperazine (B1678402)Improved target selectivity and reduced cytotoxicity in certain contexts.
2-Oxa-6-azaspiro[3.3]heptaneMorpholineValuable surrogate with potential for improved metabolic stability.
Spiro[3.3]heptaneBenzene (mono-, meta-, and para-substituted)Decreased lipophilicity, improved 3D-shape and pharmacokinetic properties. nih.govresearchgate.netresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), provides critical insights into the conformational preferences and electronic structure of these spirocyclic systems. While specific DFT studies on this compound are not extensively published, the principles derived from related structures are applicable. These studies confirm the puckered, non-planar equilibrium structure of the cyclobutane (B1203170) rings within the spiro[3.3]heptane system. This inherent strain and geometry are fundamental to the scaffold's ability to orient substituents in a fixed and predictable manner, a feature that is highly sought after for enhancing drug-target interactions. uniba.itresearchgate.net

The table below presents predicted collision cross-section (CCS) values for a constitutional isomer, 6-ethynyl-1-azaspiro[3.3]heptane, illustrating the type of data generated in theoretical studies to characterize the three-dimensional shape of such molecules in the gas phase.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺122.09643112.8
[M+Na]⁺144.07837119.7
[M-H]⁻120.08187115.0
[M+NH₄]⁺139.12297121.3
[M+K]⁺160.05231123.2
Data for 6-ethynyl-1-azaspiro[3.3]heptane, an isomer of the title compound. uni.lu

Applications of the 6 Ethynyl 2 Azaspiro 3.3 Heptane Scaffold in Advanced Molecular Design

Integration into Medicinal Chemistry and Drug Design Initiatives

The incorporation of the 6-ethynyl-2-azaspiro[3.3]heptane motif into medicinal chemistry programs has led to significant advancements in the design of new drugs. Its inherent structural features address several challenges faced in lead optimization and the development of novel chemical entities (NCEs).

Role as a Conformationally Restricted and Rigid Scaffold

The spirocyclic nature of 2-azaspiro[3.3]heptane derivatives imparts a high degree of conformational restriction. nih.govrsc.org This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. Unlike flexible aliphatic chains or larger ring systems, the fixed spatial orientation of substituents on the azaspiro[3.3]heptane core allows for a more precise presentation of pharmacophoric elements to the biological target. This structural constraint is crucial for designing molecules that fit into specific binding pockets with high complementarity.

The 2,6-functionalized spiro[3.3]heptane framework has been explored as a conformationally restricted surrogate for 1,4-substituted cyclohexanes. Furthermore, heteroatom-substituted azaspiro[3.3]heptanes are designed as constrained replacements for common six-membered heterocycles like piperidine (B6355638), piperazine (B1678402), and morpholine. nih.govlookchem.com

Contributions to Lead Optimization and Drug Discovery Programs

The this compound scaffold has proven to be a valuable component in lead optimization campaigns. nih.govrsc.orgacs.orgresearchgate.netnih.gov The ethynyl (B1212043) group provides a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. This allows for the systematic and efficient exploration of the chemical space around a lead compound.

By modifying the substituents on the azaspiro[3.3]heptane core, medicinal chemists can fine-tune the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. For instance, the replacement of a six-membered monocyclic unit with a spiro[3.3]heptane analog has been shown to improve the pharmacological profile of a lead molecule. nih.gov The resulting compound often retains its biological activity while exhibiting increased aqueous solubility and metabolic stability, along with reduced lipophilicity. nih.gov This strategic modification is a key aspect of developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. rsc.orgacs.orgresearchgate.netnih.gov

Design of Novel Chemical Entities (NCEs) with Enhanced Properties

The unique three-dimensional shape of the 2-azaspiro[3.3]heptane framework contributes to the concept of "escaping from flatland" in drug design, which emphasizes the importance of sp3-rich, non-planar molecules for improving clinical success rates. rsc.orguniv.kiev.ua The incorporation of this scaffold can lead to NCEs with improved drug-like properties.

The rigid nature of the spirocycle can enhance metabolic stability by shielding metabolically susceptible sites from enzymatic degradation. univ.kiev.ua Furthermore, the introduction of the azaspiro[3.3]heptane moiety can lead to novel intellectual property, providing a competitive advantage in the pharmaceutical industry. The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, for example, has been reported to produce molecules with diverse functional groups that can be incorporated into bioactive compounds in various ways. univ.kiev.ua

Utility as Versatile Building Blocks in Modern Organic Synthesis

Beyond its direct application in drug molecules, the this compound scaffold is a highly valued building block in contemporary organic synthesis. Its bifunctional nature, combining a reactive alkyne with a modifiable secondary amine, allows for the construction of complex molecular architectures.

Creation of Rationally Designed Bioactive Compounds

The predictable geometry of the azaspiro[3.3]heptane core enables the rational design of bioactive compounds. chemrxiv.org Chemists can strategically place functional groups on the scaffold to interact with specific residues in a biological target. The ethynyl group, in particular, can act as a key pharmacophore or as a reactive probe for target identification and validation studies. The synthesis of spiro[3.3]heptane-containing analogs of existing drugs, such as Vorinostat and Sonidegib, has demonstrated that this scaffold can successfully mimic the phenyl ring, leading to patent-free analogs with high activity. chemrxiv.org

Strategic Expansion of Chemical Space for Compound Libraries

The development of diverse compound libraries is essential for high-throughput screening and the discovery of new lead compounds. The this compound scaffold serves as an excellent starting point for library synthesis due to its amenability to a wide range of chemical modifications. univ.kiev.uachemrxiv.org The ethynyl and amine functionalities allow for the introduction of a vast array of substituents, leading to a rapid expansion of chemical space. This strategic diversification increases the probability of identifying hits against a wide range of biological targets. The use of such novel building blocks is crucial for populating compound collections with structurally unique and three-dimensional molecules, moving away from the "flat" molecules that have traditionally dominated screening libraries. univ.kiev.ua

Application in Chemical Biology Probes and Mechanistic Investigations

The this compound moiety is a valuable component in the development of chemical biology probes. The terminal alkyne functionality serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward attachment of reporter molecules like fluorophores, biotin, or affinity tags. This enables researchers to track the distribution of a molecule within a biological system, identify its binding partners, and elucidate its mechanism of action.

The rigid spirocyclic core provides a well-defined orientation for the ethynyl group and any attached functionalities, which can be crucial for specific interactions with biological targets. researchgate.net This controlled presentation of substituents is a significant advantage over more flexible linkers. researchgate.net

Detailed mechanistic investigations can be facilitated by incorporating the this compound scaffold into bioactive molecules. For instance, by attaching a photoaffinity label via the ethynyl group, researchers can covalently crosslink the probe to its target protein upon photoactivation. Subsequent proteomic analysis can then identify the specific binding site and interacting partners, providing critical insights into the molecular basis of the compound's activity.

Emerging Roles in Targeted Protein Degradation (PROTAC) Development

A particularly promising application of the this compound scaffold is in the field of targeted protein degradation (TPD). nih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govgoogle.com This technology offers a powerful strategy to eliminate disease-causing proteins, including those previously considered "undruggable". nih.gov

The 2-azaspiro[3.3]heptane core can function as a rigid and synthetically tractable linker element within a PROTAC molecule. justia.com The ethynyl group at the 6-position provides a convenient attachment point for either the target-binding ligand or the E3 ligase-recruiting moiety. The defined stereochemistry of the spirocycle allows for precise control over the distance and relative orientation of these two key components, which is critical for efficient ternary complex formation and subsequent protein degradation.

Recent patent literature highlights the use of spirocyclic moieties, including derivatives of 2-azaspiro[3.3]heptane, in the design of novel PROTACs. justia.com These scaffolds are being explored to improve the physicochemical properties of PROTACs, such as solubility and cell permeability, which are often challenging for these larger molecules. The unique three-dimensional shape of the spirocycle can also lead to improved binding affinity and selectivity for the target protein or the E3 ligase. researchgate.net The development of PROTACs has largely focused on recruiting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases. nih.gov The versatility of the this compound scaffold allows for its incorporation into PROTACs targeting a wide range of proteins by linking it to various protein binders.


Future Directions and Emerging Research Perspectives for 6 Ethynyl 2 Azaspiro 3.3 Heptane

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of novel therapeutics is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic routes. For 6-ethynyl-2-azaspiro[3.3]heptane and its derivatives, future research is anticipated to focus on several innovative synthetic strategies.

Current synthetic approaches often rely on multi-step sequences that can be resource-intensive. univ.kiev.ua A significant future direction will be the development of more convergent and atom-economical syntheses. This includes the exploration of novel catalytic systems, such as those based on transition metals, to construct the spirocyclic core in fewer steps and with higher yields.

Another promising avenue is the development of asymmetric syntheses to access enantiomerically pure forms of this compound. Given the critical role of stereochemistry in determining the biological activity and safety of chiral drugs, the ability to selectively synthesize specific stereoisomers is of paramount importance.

Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

The ethynyl (B1212043) group of this compound is a versatile functional handle that opens up a vast landscape of chemical transformations, many of which remain to be explored. Future research will likely focus on harnessing the reactivity of this alkyne to generate a diverse array of novel derivatives with unique pharmacological profiles.

A key area of investigation will be the further exploration of metal-catalyzed cross-coupling reactions. While Sonogashira couplings are a well-established method for functionalizing terminal alkynes, there is considerable scope for exploring other catalytic systems to introduce a wider range of substituents. beilstein-journals.org This could include the development of novel gold-catalyzed transformations, which have shown great promise in the activation of alkynes for various synthetic applications. ethernet.edu.et

Beyond coupling reactions, the unique electronic properties of the ethynyl group make it a candidate for a variety of cycloaddition reactions. The exploration of [2+2], [3+2], and other cycloadditions could lead to the synthesis of novel polycyclic systems with unprecedented three-dimensional architectures.

Furthermore, the development of catalytic methods for the selective functionalization of the spirocyclic core itself, in the presence of the reactive ethynyl group, presents a significant and rewarding challenge. This would allow for the late-stage diversification of complex molecules, a highly desirable strategy in drug discovery.

Advanced Computational Modeling for Predictive Structure-Activity and Structure-Property Relationships

In modern drug discovery, computational modeling plays an indispensable role in accelerating the design and optimization of new therapeutic agents. For this compound, advanced computational approaches are poised to provide profound insights into its behavior and guide the development of its derivatives.

A major focus of future computational work will be the development of robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models will be crucial for predicting the biological activity, as well as the absorption, distribution, metabolism, and excretion (ADME) properties of novel analogs. By identifying key structural features that govern these properties, computational models can help prioritize the synthesis of compounds with the most promising therapeutic potential.

Molecular dynamics simulations will also be instrumental in understanding the conformational preferences of the 2-azaspiro[3.3]heptane scaffold and how these are influenced by the ethynyl group and other substituents. researchgate.net These simulations can provide a dynamic picture of how these molecules interact with their biological targets, offering valuable information for the design of more potent and selective inhibitors.

Furthermore, as more experimental data becomes available, machine learning and artificial intelligence algorithms will be increasingly employed to build more accurate and predictive models. These in silico tools will be essential for navigating the vast chemical space of possible this compound derivatives and identifying those with the highest probability of success.

Expanding Bioisosteric Applications Beyond Established Paradigms

The concept of bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. drughunter.comtcichemicals.com The 2-azaspiro[3.3]heptane scaffold has already been recognized as a valuable bioisostere for common heterocyclic rings such as piperidine (B6355638) and morpholine, often leading to improved physicochemical properties like solubility and metabolic stability. univ.kiev.uaethz.chnih.gov

Future research will likely focus on expanding the bioisosteric applications of the this compound motif beyond these established paradigms. The unique three-dimensional arrangement of substituents afforded by the spirocyclic core, combined with the linear geometry of the ethynyl group, presents opportunities to mimic more complex or conformationally constrained pharmacophores.

One exciting direction is the exploration of this compound as a non-classical bioisostere for substituted aromatic rings. researchgate.net The rigid scaffold can position substituents in defined vectors in three-dimensional space, potentially replicating the key interactions of a phenyl ring with a biological target while offering improved developability properties.

Moreover, the ethynyl group itself can serve as a versatile linker or a key pharmacophoric element. Its ability to participate in hydrogen bonding and other non-covalent interactions can be exploited in the design of novel inhibitors. The systematic investigation of these expanded bioisosteric relationships will undoubtedly lead to the discovery of new classes of bioactive molecules.

Integration into Novel Chemical Biology Tools and Therapeutic Modality Platforms

The unique properties of this compound make it an attractive building block for the development of innovative chemical biology tools and for integration into emerging therapeutic platforms.

The terminal alkyne is a particularly valuable feature for the construction of chemical probes. google.com Its ability to undergo highly efficient and selective "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), makes it an ideal handle for attaching reporter tags like fluorophores or biotin. researchgate.net This will enable the development of activity-based protein profiling (ABPP) probes to study the function and regulation of enzymes in their native biological context. rsc.orgnih.govresearchgate.net

Another exciting frontier is the incorporation of the this compound scaffold into novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid and three-dimensional nature of the spirocyclic core could be advantageous in optimizing the linker architecture of PROTACs, which is critical for their efficacy. ambeed.commdpi.com The ethynyl group can serve as a convenient attachment point for either the target-binding ligand or the E3 ligase-recruiting moiety.

The development of such sophisticated molecular tools and therapeutic agents will not only advance our understanding of complex biological processes but also pave the way for new therapeutic strategies for a wide range of diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.